molecular formula C17H21N5O2S2 B11484072 2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11484072
M. Wt: 391.5 g/mol
InChI Key: YJVHCILHWUXQSC-UHFFFAOYSA-N
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Description

2-{[5-(ADAMANTAN-1-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a unique combination of adamantane, oxadiazole, and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(ADAMANTAN-1-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Adamantane Group: Adamantane derivatives can be introduced through alkylation reactions using adamantyl halides.

    Formation of the Thiadiazole Ring: The thiadiazole ring is often formed by cyclization of thiosemicarbazides with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the oxadiazole and thiadiazole intermediates through a sulfanyl linkage, followed by acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(ADAMANTAN-1-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole and thiadiazole rings can be reduced under specific conditions, although this is less common.

    Substitution: The adamantane group can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced oxadiazole and thiadiazole derivatives.

    Substitution Products: Various substituted adamantane derivatives.

Mechanism of Action

The mechanism of action of 2-{[5-(ADAMANTAN-1-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(ADAMANTAN-1-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is unique due to its combination of adamantane, oxadiazole, and thiadiazole moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H21N5O2S2

Molecular Weight

391.5 g/mol

IUPAC Name

2-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C17H21N5O2S2/c1-9-19-21-15(26-9)18-13(23)8-25-16-22-20-14(24-16)17-5-10-2-11(6-17)4-12(3-10)7-17/h10-12H,2-8H2,1H3,(H,18,21,23)

InChI Key

YJVHCILHWUXQSC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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